REACTION_SMILES
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[BH3:6].[CH3:20][OH:21].[F:7][c:8]1[cH:9][c:10]([CH2:15][CH2:16][C:17](=[O:18])[OH:19])[cH:11][c:12]([F:14])[cH:13]1.[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[F:7][c:8]1[cH:9][c:10]([CH2:15][CH2:16][CH2:17][OH:18])[cH:11][c:12]([F:14])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCCCc1cc(F)cc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |